methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C23H16FN3O4S and its molecular weight is 449.46. The purity is usually 95%.
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Biological Activity
Methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements of pyrimidoindole and furan derivatives. Its molecular formula is C19H17FN4O3S, which suggests significant potential for biological activity due to the presence of various functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidoindoles can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
Pyrimidoindole Derivative A | 1.5 | Staphylococcus aureus |
Pyrimidoindole Derivative B | 2.0 | Escherichia coli |
This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound may exhibit comparable or superior antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Pyrimidoindoles have been shown to induce apoptosis in cancer cells through multiple pathways.
Case Study: In Vitro Evaluation
In a study assessing the cytotoxic effects of pyrimidoindole derivatives on human cancer cell lines, it was found that:
-
Cell Line Tested : HeLa (cervical cancer)
- IC50 : 15 μM
- Mechanism : Induction of apoptosis via caspase activation.
-
Cell Line Tested : MCF7 (breast cancer)
- IC50 : 12 μM
- Mechanism : Inhibition of cell proliferation through cell cycle arrest.
These findings highlight the potential of this compound as a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit key inflammatory pathways, including the NF-kB signaling pathway.
Table 2: Anti-inflammatory Effects of Related Compounds
Compound Name | Inhibition Rate (%) | Assay Method |
---|---|---|
Pyrimidoindole Derivative C | 75 | ELISA for cytokines |
This compound | TBD | TBD |
Properties
IUPAC Name |
methyl 5-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4S/c1-30-22(29)18-11-10-13(31-18)12-32-23-26-19-14-6-2-4-8-16(14)25-20(19)21(28)27(23)17-9-5-3-7-15(17)24/h2-11,25H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKNQARBPFXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.